(S,S)-TAK-418: A Technical Whitepaper on its Mechanism of Action in Neurodevelopmental Disorders
(S,S)-TAK-418: A Technical Whitepaper on its Mechanism of Action in Neurodevelopmental Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S,S)-TAK-418 is a novel, brain-penetrant, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in the pathophysiology of neurodevelopmental disorders (NDDs). Preclinical research has demonstrated that TAK-418 can normalize dysregulated gene expression and ameliorate behavioral deficits in rodent models of NDDs. Phase 1 clinical trials in healthy volunteers have shown the compound to be well-tolerated. This document provides a comprehensive overview of the mechanism of action of TAK-418, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: LSD1 Inhibition
The primary mechanism of action of (S,S)-TAK-418 is the selective and irreversible inhibition of the enzyme Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A).[1]
-
Epigenetic Regulation: LSD1 is a flavin adenine dinucleotide (FAD)-dependent histone demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[2] The methylation status of these histone residues plays a crucial role in regulating gene expression. Demethylation of H3K4 is associated with gene repression, while demethylation of H3K9 is linked to gene activation.
-
Irreversible Inhibition: TAK-418 irreversibly inhibits LSD1 by forming a compact formylated adduct with the FAD cofactor in the enzyme's active site.[1][3] This covalent modification permanently inactivates the enzyme.
-
Selective Action: Notably, TAK-418's mechanism is designed to have a minimal impact on the interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B). This is a critical distinction from some other LSD1 inhibitors that can disrupt this interaction and lead to hematological side effects like thrombocytopenia.[4][5]
The inhibition of LSD1 by TAK-418 leads to a subsequent increase in histone methylation, particularly H3K4me2 levels.[1][3][6] This alteration in the epigenetic landscape is hypothesized to "unlock" aberrant epigenetic machinery, leading to the normalization of gene expression patterns that are dysregulated in certain neurodevelopmental disorders.[6][7]
Signaling Pathway Diagram
Preclinical Data
The therapeutic potential of TAK-418 has been evaluated in rodent models that mimic neurodevelopmental disorders induced by prenatal environmental insults.
Animal Models
-
Valproic Acid (VPA)-Exposed Rats: Maternal exposure to valproic acid in rodents is an established model that induces behavioral phenotypes relevant to Autism Spectrum Disorder (ASD).[8]
-
Polyinosinic:polycytidylic acid (Poly I:C)-Exposed Mice: Maternal immune activation, modeled by exposure to the viral mimic poly I:C, is another risk factor for NDDs.[8]
Quantitative In Vitro and In Vivo Data
| Parameter | Value/Observation | Model System | Reference |
| In Vitro Efficacy | |||
| LSD1 Enzyme Inhibition (IC50) | 2.9 nM | Isolated Enzyme Assay | [1][6] |
| In Vivo Target Engagement | |||
| LSD1 Enzyme Inhibition | 91.5% at 1 mg/kg | Mouse Brain | [8] |
| LSD1 Enzyme Inhibition | 95.7% at 1 mg/kg | VPA Rat Brain | [8] |
| LSD1 Enzyme Inhibition | ~50.2% at 1 mg/kg (T-448) | VPA Rat Brain | [5] |
| LSD1 Enzyme Inhibition | ~85.5% at 3 mg/kg (T-448) | VPA Rat Brain | [5] |
| Histone Methylation | |||
| H3K4me2 Levels at Ucp2 gene | Increased | Primary Cultured Rat Neurons | [3][6] |
| H3K4me1/2/3 at Bdnf gene | Increased | Primary Cultured Rat Neurons | [1] |
| Gene Expression | |||
| Ucp2 mRNA Expression | Induced | Primary Cultured Rat Neurons | [1][3] |
| Dysregulated Gene Expression | Normalized | VPA Rats & Poly I:C Mice | [6][7] |
| DNA Methylation | |||
| Dysregulated DNA Methylation | Normalized (Inverse Correlation) | VPA Rats & Poly I:C Mice | [6][8] |
| Behavioral Outcomes | |||
| Social Deficits | Ameliorated | VPA Rats & Poly I:C Mice | [5][8] |
| Cognitive Function | Improved | VPA Rats | [6] |
*T-448 is a closely related analog of TAK-418 used in some studies to validate the mechanism of action.[5]
Experimental Workflow: Preclinical Efficacy Studies
Clinical Data (Phase 1)
Two Phase 1, randomized, double-blind, placebo-controlled studies have been conducted in healthy volunteers (NCT03228433 and NCT03501069).[6][9][10]
Study Design and Pharmacokinetics
| Parameter | Details | Reference |
| Study Population | Healthy adult male and female volunteers. | [6][9] |
| Dosing Regimen | Single-rising-dose (SRD) and multiple-rising-dose (MRD) cohorts. | [6][9] |
| SRD Doses | 5-60 mg and 120-160 mg. | [6][9] |
| MRD Doses | 20-160 mg once daily for 10 days. | [6][9][10] |
| Absorption | Rapidly absorbed. | [6][9] |
| Half-life (t1/2) | Short terminal half-life. | [6][9] |
| Accumulation | No obvious accumulation after 10 days of daily administration. | [6][9] |
| Food Effect | Administration with food delayed peak plasma concentrations but did not affect overall exposure. | [6][9] |
| Brain Penetration | Rapidly crossed the blood-brain barrier. | [6][9] |
Safety and Tolerability
-
TAK-418 was well-tolerated in both single and multiple-dose regimens.[6][9][10]
-
There were no clinically significant changes in laboratory test results or vital signs.[6][9][10]
Pharmacodynamics
-
A dose-dependent response was observed in the peripheral pharmacodynamic biomarker, formyl-flavin adenine dinucleotide (F-FAD), which is a product of the reaction between TAK-418 and LSD1.[6][9]
Experimental Protocols
VPA Rat Model of Autism
-
Induction: Pregnant Sprague-Dawley rats are administered a single intraperitoneal injection of sodium valproate (e.g., 600 mg/kg) on embryonic day 12.5. Control animals receive a saline injection.
-
Offspring Rearing: Pups are weaned at approximately 3 weeks of age and housed under standard laboratory conditions.
-
Treatment: At a specified age (e.g., 5 or 15 weeks), male offspring are orally administered TAK-418 (e.g., 1 mg/kg) or vehicle daily for a period of 1 to 2 weeks.
-
Behavioral Assessment (Sociability): Social behavior is often assessed using a social sniffing test. An age-matched novel rat is introduced into the home cage of the subject rat, and the duration of social sniffing is recorded over a set period (e.g., 10 minutes).
Gene Set Enrichment Analysis (GSEA)
-
Objective: To determine if a predefined set of genes shows statistically significant, concordant differences in expression between the disease model and control, and between TAK-418 treated and vehicle-treated animals.
-
Methodology:
-
RNA is extracted from brain tissue (e.g., prefrontal cortex or hippocampus) and subjected to RNA sequencing (RNA-seq).
-
Genes are ranked based on a measure of differential expression (e.g., log2 fold change) between conditions.
-
A running-sum statistic is calculated for each gene set, which increases when a gene in the set is encountered in the ranked list and decreases when a gene not in the set is encountered.
-
The maximum deviation from zero in the running sum is the enrichment score (ES).
-
The statistical significance of the ES is determined by permutation testing, and the results are often normalized (Normalized Enrichment Score, NES) to account for the size of the gene set.[8]
-
Conclusion
(S,S)-TAK-418 is a promising therapeutic candidate for neurodevelopmental disorders, with a well-defined mechanism of action centered on the selective and irreversible inhibition of LSD1. By targeting the epigenetic dysregulation thought to underlie some NDDs, TAK-418 has demonstrated the ability to normalize gene expression and ameliorate behavioral deficits in relevant preclinical models. The favorable safety and pharmacokinetic profile observed in Phase 1 studies supports its continued clinical development. Further research will be crucial to establish its efficacy in patient populations and to further elucidate the specific gene networks and pathways that are most critical to its therapeutic effects.
References
- 1. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]

